N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide
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Description
N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a useful research compound. Its molecular formula is C21H20N4O3S2 and its molecular weight is 440.54. The purity is usually 95%.
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Scientific Research Applications
Antiproliferative and Antimicrobial Properties
The compound N-(5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide, due to its structural similarity with compounds containing the 1,3,4-thiadiazole core, can be inferred to have potential antiproliferative and antimicrobial properties. Studies on Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed promising DNA protective ability against oxidative stress and strong antimicrobial activity against specific strains like S. epidermidis. Compounds within this category have also exhibited cytotoxic effects on cancer cell lines such as PC-3 and MDA-MB-231, suggesting potential for utilization in chemotherapy strategies with minimized cytotoxicity against non-cancer cells (Gür et al., 2020).
Adenosine Receptor Antagonism
Further research into thiadiazole and thiazole analogues has led to the development of novel adenosine receptor antagonists. This includes the exploration of N-[4-(2-pyridyl)thiazol-2-yl]benzamides, which showed affinities in the micromolar range for adenosine receptors, highlighting the importance of the thiadiazole ring in binding to adenosine A(1) and A(3) receptors. Such compounds are instrumental in advancing the understanding of molecular recognition at adenosine receptors, potentially contributing to new therapeutic strategies (van Muijlwijk-Koezen et al., 2001).
Photophysical and Photochemical Properties
The photophysical and photochemical properties of dihydroquinazolinone derivatives, as studied through absorption and emission spectroscopy, indicate significant solvent-polarity-driven changes in photophysical behavior. This suggests potential applications in fields requiring materials with tunable photophysical properties, such as organic electronics or photodynamic therapy (Pannipara et al., 2017).
Sigma-2 Receptor Probing
Compounds structurally related to this compound have been explored as sigma-2 receptor probes. These studies have revealed high affinity binding to sigma-2 receptors, indicating potential applications in neurological research and drug development for targeting sigma-2 receptor pathways (Xu et al., 2005).
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S2/c1-28-16-10-8-15(9-11-16)19(27)22-20-23-24-21(30-20)29-13-18(26)25-12-4-6-14-5-2-3-7-17(14)25/h2-3,5,7-11H,4,6,12-13H2,1H3,(H,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOWRPSCOTXHKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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